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Compound of Interest

Compound Name:

4-[(3-

Chlorophenyl)methoxy]benzene-

1,2-diamine

Cat. No.: B15355628

Get Quote

Primary Classification: Aromatic Diamine / Ether Intermediate Target Application: Synthesis of

6-Substituted Quinazoline & Benzimidazole Kinase Inhibitors (EGFR/HER2) Stability Profile:

High Oxidation Sensitivity (Air/Light Sensitive)[1]

Part 1: Chemical Identity & Strategic Context
The Molecule
4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine is a bifunctional aromatic building block

characterized by an electron-rich 1,2-diamino core and a lipophilic 3-chlorobenzyloxy ether tail.

[1]

Systematic Name: 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine[1]

Molecular Formula: C₁₃H₁₃ClN₂O[1]

Molecular Weight: 248.71 g/mol [1]
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CAS Number:Note: This specific free base is often generated in situ due to instability.[1] The

stable precursor is typically 4-[(3-chlorophenyl)methoxy]-2-nitroaniline or the dihydrochloride

salt.[1]

Related Precursor CAS (3-Chlorobenzyl bromide):[1]

Related Core CAS (4-Amino-3-nitrophenol):[1]

Strategic Relevance in Drug Design
This molecule serves as a "Head-Tail" scaffold in medicinal chemistry.[1] The 1,2-diamine

"head" is the precursor for fusing heterocycles (quinazolines, benzimidazoles), while the "tail"

(3-chlorobenzyloxy) provides the hydrophobic interaction necessary for binding to the ATP-

binding pocket of kinases like EGFR.[1]

Key Structural Features:

1,2-Diamine Motif: Enables cyclization with formamidine, urea, or carboxylic acids to form

the pharmacophore core.[1]

3-Chlorobenzyloxy Group: Mimics the hydrophobic interactions found in drugs like Lapatinib

(which uses a 3-fluorobenzyloxy moiety).[1] The 3-chloro substitution alters the metabolic

stability and halogen bonding potential within the binding pocket.[1]

Part 2: Synthesis & Production Protocol
Retrosynthetic Analysis
The most robust route avoids the direct handling of the unstable diamine until the final step.[1]

The strategy employs a nucleophilic aromatic substitution (SɴAr) or O-alkylation followed by a

controlled reduction.[1]

4-Amino-3-nitrophenol
(CAS 610-81-1)

4-[(3-Chlorophenyl)methoxy]-2-nitroaniline
(Stable Precursor)

Step 1: O-Alkylation
(K2CO3, DMF, 60°C)

3-Chlorobenzyl Bromide
(CAS 766-80-3)

4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine
(Target)

Step 2: Chemoselective Reduction
(Fe/NH4Cl or H2/Raney Ni)

6-Substituted Quinazoline/Benzimidazole

Step 3: Cyclization
(Immediate Use)
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Figure 1: Synthetic pathway designed to minimize oxidation of the diamine intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 4-[(3-Chlorophenyl)methoxy]-2-nitroaniline
This step installs the ether linkage while keeping the nitro group as a "mask" for the second

amine.[1]

Reagents: Charge a reaction vessel with 4-amino-3-nitrophenol (1.0 eq) and anhydrous DMF

(10 vol).

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).[1] Stir at room temperature for

30 minutes to form the phenoxide.[1]

Alkylation: Dropwise add 3-chlorobenzyl bromide (1.1 eq).

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1).[1] The starting

phenol (polar) should disappear, replaced by the less polar ether.[1]

Workup: Pour into ice water. The product precipitates as a yellow/orange solid.[1] Filter,

wash with water, and dry.[1][2]

Yield Target: >85%[1][3]

Step 2: Chemoselective Reduction to the Diamine
Critical Control Point: Standard catalytic hydrogenation (Pd/C, H₂) poses a risk of

dehalogenation (removing the Chlorine atom).[1] Iron-mediated reduction is preferred for

selectivity.[1]

Setup: Suspend the nitro-ether intermediate (from Step 1) in Ethanol/Water (4:1).

Catalyst: Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (NH₄Cl) (1.0 eq).

Reaction: Reflux (80°C) for 2–4 hours. The yellow suspension will turn dark (formation of iron

oxides).[1]
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Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash with hot ethanol.

[1]

Isolation (Critical):

Option A (Immediate Use): Concentrate the filtrate under reduced pressure (Argon

atmosphere) and use the crude oil immediately for the next step.[1]

Option B (Storage): Treat the filtrate with HCl in dioxane to precipitate the dihydrochloride

salt.[1] This salt is stable for months at 4°C.[1]

Physicochemical Properties (Predicted)
Property Value Rationale

Physical State Off-white to brown solid
Darkens rapidly upon air

exposure (oxidation).[1]

Solubility DMSO, Methanol, Ethanol
Poor water solubility; HCl salt

is water-soluble.[1]

pKa (NH₂) ~4.5 and ~2.0

Electron-donating ether

increases basicity of para-NH₂.

[1]

LogP ~2.8 Lipophilic benzyl ether tail.[1]

Part 3: Analytical Validation & Quality Control[1]
Trustworthiness in synthesis relies on proving the structure before moving forward.[1]

NMR Characterization Profile
¹H NMR (DMSO-d₆):

δ 5.05 (s, 2H): Characteristic benzylic -O-CH₂- protons.[1]

δ 6.3–6.6 (m, 3H): Aromatic protons of the diamine ring (shielded by amino groups).[1]

δ 7.3–7.5 (m, 4H): Aromatic protons of the 3-chlorophenyl ring.[1]
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δ 4.0–4.5 (br s, 4H): Two -NH₂ signals (exchangeable with D₂O).

Impurity Fate Mapping
Understanding potential side reactions is crucial for troubleshooting.[1]

Target Diamine

Impurity A:
Quinone Diimine

(Dark Color)

Air Exposure

Impurity C:
Azo/Azoxy Dimers

Incomplete Reduction

Impurity B:
Des-Chloro Analog

(From Pd/C Reduction)

Nitro Precursor

Fe/NH4Cl Reduction H2/Pd Over-reduction

Click to download full resolution via product page

Figure 2: Common degradation pathways and synthetic pitfalls.

Part 4: Applications in TKI Development
This diamine is the "linchpin" for synthesizing 6-substituted quinazolines, a class of drugs that

inhibit EGFR (Epidermal Growth Factor Receptor).[1]

Synthesis of 6-(3-Chlorobenzyloxy)quinazolines
To convert the diamine into a kinase inhibitor core:

Cyclization: React the diamine with Formamidine Acetate in refluxing ethanol.

Mechanism:[1][3] The formamidine carbon inserts between the two amines, closing the

pyrimidine ring.[1]
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Result: 6-[(3-chlorophenyl)methoxy]quinazoline.[1]

Functionalization: This core can be further oxidized to the quinazolin-4-one and chlorinated

to 4-chloroquinazoline, allowing for the attachment of various aniline "tails" at the 4-position

(similar to the structure of Gefitinib or Erlotinib).[1]

Handling & Safety Protocols
Oxidation Hazard: The free base absorbs CO₂ and oxidizes in air.[1] Always store under

Argon/Nitrogen.

Toxicity: Aromatic diamines are potential sensitizers and mutagens.[1] Handle in a fume

hood with double nitrile gloves.[1]

Disposal: Quench iron residues with dilute HCl before disposal to prevent pyrophoric risks.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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